Tert-butyl 1-formylcyclopentane-1-carboxylate
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Overview
Description
Tert-butyl 1-formylcyclopentane-1-carboxylate is an organic compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It features a cyclopentane ring with a formyl group (CHO) and a tert-butyl group (C(CH3)3) connected through a carboxylate ester linkage (COOC(CH3)3). This compound is primarily used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 1-formylcyclopentane-1-carboxylate typically involves the esterification of 1-formylcyclopentane-1-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Tert-butyl 1-formylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Aldol Condensation: The formyl group can participate in aldol condensations with other carbonyl compounds to form more complex structures.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common reagents used in these reactions include acids or bases for hydrolysis, aldehydes or ketones for aldol condensation, and oxidizing or reducing agents for oxidation and reduction reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 1-formylcyclopentane-1-carboxylate is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound’s structural motifs are found in many natural products and pharmaceuticals, making it valuable for drug discovery and development.
Material Science: Its unique structure allows for the exploration of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 1-formylcyclopentane-1-carboxylate involves its participation in various chemical reactions due to the presence of reactive functional groups . The formyl group can undergo nucleophilic addition reactions, while the ester linkage can be hydrolyzed under suitable conditions. These reactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Tert-butyl 1-formylcyclopentane-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 1-cyclopentanecarboxylate: Lacks the formyl group, making it less reactive in certain condensation reactions.
1-Formylcyclopentane-1-carboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and reactivity.
Cyclopentane-1,1-dicarboxylate: Contains two carboxylate groups, providing different reactivity and applications.
Properties
IUPAC Name |
tert-butyl 1-formylcyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-10(2,3)14-9(13)11(8-12)6-4-5-7-11/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPICERRKQVJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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